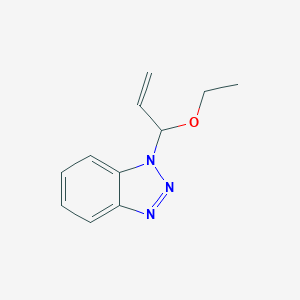

1-(1-Ethoxyallyl)-1H-benzotriazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-ethoxyprop-2-enyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h3,5-8,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCUMVDXXCVZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=C)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404279 | |

| Record name | 1-(1-Ethoxyallyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161607-20-1 | |

| Record name | 1-(1-Ethoxyallyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(1-Ethoxyallyl)-1H-benzotriazole: A Technical Guide

Abstract

Introduction: The Versatility of the Benzotriazole Moiety

Benzotriazole and its derivatives are a cornerstone in modern organic and medicinal chemistry.[1] These bicyclic heterocyclic compounds are not merely passive scaffolds; they actively participate in a vast array of chemical transformations, serving as synthetic auxiliaries, intermediates, and key pharmacophores.[1] The unique electronic properties of the triazole ring, combined with the stability of the fused benzene ring, impart a remarkable versatility to these molecules. N-substituted benzotriazoles, in particular, have garnered significant attention for their wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[2]

The introduction of an ethoxyallyl group at the N1 position of the benzotriazole ring is anticipated to yield a molecule with unique reactivity. The allylic moiety can participate in various transition-metal-catalyzed cross-coupling reactions, while the ethoxy group can act as a chiral auxiliary or be further functionalized. This guide, therefore, aims to provide a clear and detailed pathway for the synthesis of 1-(1-ethoxyallyl)-1H-benzotriazole, empowering researchers to explore its synthetic utility and potential biological applications.

Proposed Synthetic Pathway and Mechanistic Rationale

The most direct and logical approach to the synthesis of this compound is the N-alkylation of 1H-benzotriazole with a suitable electrophile, such as 1-chloro-1-ethoxy-2-propene. This reaction is a classic example of nucleophilic substitution, a fundamental transformation in organic chemistry.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Deprotonation of 1H-Benzotriazole: In the presence of a suitable base, the acidic proton on the N1 nitrogen of 1H-benzotriazole is abstracted to form the benzotriazolide anion. This anion is a potent nucleophile, with the negative charge delocalized over the triazole ring.

-

Nucleophilic Attack: The benzotriazolide anion then attacks the electrophilic carbon of the 1-ethoxyallyl halide, displacing the halide leaving group in an SN2 fashion. This results in the formation of the desired N-C bond and yields this compound.

The choice of base is crucial for the success of this reaction. A moderately strong base, such as potassium carbonate or sodium hydroxide, is typically sufficient to deprotonate 1H-benzotriazole without causing unwanted side reactions with the electrophile.

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step guide for the laboratory synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 1H-Benzotriazole | Reagent Grade, 99% | Sigma-Aldrich |

| 1-Chloro-1-ethoxy-2-propene | Technical Grade | TCI Chemicals |

| Anhydrous Potassium Carbonate | ACS Reagent | Fisher Scientific |

| Anhydrous N,N-Dimethylformamide (DMF) | ACS Reagent | VWR Chemicals |

| Diethyl Ether | ACS Reagent | EMD Millipore |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Brine (Saturated NaCl Solution) | Laboratory Prepared | - |

| Anhydrous Magnesium Sulfate | ACS Reagent | Alfa Aesar |

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

1H-Benzotriazole is harmful if swallowed and can cause skin and eye irritation.

-

1-Chloro-1-ethoxy-2-propene is expected to be a volatile and flammable liquid. Handle with care and avoid ignition sources.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Synthetic Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-benzotriazole (11.9 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Electrophile: While stirring the suspension, add 1-chloro-1-ethoxy-2-propene (13.3 g, 0.11 mol) dropwise over a period of 15 minutes at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting benzotriazole spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water and extract with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis of this compound should yield a pale yellow oil or a low-melting solid. The structure of the product can be confirmed by standard spectroscopic techniques.

Quantitative Data Summary

| Parameter | Expected Value |

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.24 g/mol |

| Theoretical Yield | ~80-90% |

| Appearance | Pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 |

| FT-IR (neat, cm⁻¹) | ~2980 (C-H), 1640 (C=C), 1250 (C-O), 1100 (C-N) |

Predicted Spectroscopic Data

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d | 1H | Ar-H |

| 7.60 | d | 1H | Ar-H |

| 7.45 | t | 1H | Ar-H |

| 7.35 | t | 1H | Ar-H |

| 6.20 | m | 1H | =CH- |

| 5.90 | d | 1H | N-CH-O |

| 5.40 | d | 1H | =CH₂ (trans) |

| 5.25 | d | 1H | =CH₂ (cis) |

| 3.70 | q | 2H | -O-CH₂-CH₃ |

| 1.30 | t | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 145.5 | Ar-C |

| 135.0 | Ar-C |

| 133.0 | =CH- |

| 128.0 | Ar-CH |

| 124.5 | Ar-CH |

| 120.0 | =CH₂ |

| 110.0 | Ar-CH |

| 85.0 | N-CH-O |

| 65.0 | -O-CH₂-CH₃ |

| 15.0 | -O-CH₂-CH₃ |

Conclusion

This technical guide has outlined a feasible and well-grounded synthetic strategy for the preparation of this compound. By leveraging the established N-alkylation chemistry of 1H-benzotriazole, this protocol provides a clear and reproducible method for accessing this novel compound. The detailed experimental procedure, coupled with the predicted analytical data, offers a comprehensive resource for researchers interested in exploring the chemistry and potential applications of this and related benzotriazole derivatives. The successful synthesis of this molecule will undoubtedly open new avenues for the development of innovative synthetic methodologies and the discovery of novel bioactive compounds.

References

- Somesh S, Prasad V, Madhuri K, et al.

- Katritzky, A. R., et al. Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 1998, 98(2), 409-548.

- Le, Z-G., et al. Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.

-

Organic Chemistry Portal. Benzotriazole synthesis. [Link].

- Mashraqui, S. H., et al. Aqueous Micellar Medium in Organic Synthesis: Alkylations and Michael Reactions of Benzotriazole. Journal of Organic Chemistry, 2001, 66(4), 1529-1531.

- Katritzky, A. R., et al. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 2014, 10, 1919-1932.

- Reddy, B. V. S., et al. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes.

- International Journal of Advance Research, Ideas and Innovations in Technology. A Review on: Synthesis of Benzotriazole. 2024;10(2).

- Katritzky, A. R., et al. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 2014, 10, 1919-1932.

- Wang, Z., et al. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 2020, 7(18), 2681-2686.

- Monbaliu, J-C. M. (Ed.). (2015).

- Zhang, L., et al. Preparation and properties of a novel alkyl ethoxy carboxylate surfacant. Journal of Surfactants and Detergents, 2012, 15(4), 451-456.

- Iannazzo, D., et al. Benzotriazole: An overview on its versatile biological behavior. Molecules, 2017, 22(10), 1667.

- Kshatriya, M. R., & Gajjar, J. A. Benzotriazole and its derivatives. Current Chemistry Letters, 2025, 14, 301-318.

- Zhang, Q., et al. 1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids: preparation and characterization of physicochemical properties. New Journal of Chemistry, 2022, 46(12), 5649-5661.

Sources

An In-depth Technical Guide to 1-(1-Ethoxyallyl)-1H-benzotriazole: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzotriazole and its derivatives are a cornerstone in various fields, from medicinal chemistry to materials science, valued for their versatile biological activities and utility as synthetic auxiliaries.[1] This guide focuses on a specific, yet promising derivative: 1-(1-Ethoxyallyl)-1H-benzotriazole . The introduction of the 1-ethoxyallyl group at the N1 position of the benzotriazole ring system is anticipated to confer unique reactivity and physical characteristics, making it a molecule of significant interest for further investigation and application.

Due to the limited availability of direct experimental data for this compound, this technical guide adopts a predictive and comparative approach. We will first delve into the well-established chemistry of the 1H-benzotriazole core and then extrapolate the physicochemical properties of the title compound. Furthermore, we will propose robust experimental protocols for its synthesis and comprehensive characterization, providing a roadmap for researchers to unlock its full potential.

Proposed Synthesis

The most plausible and efficient route to this compound is through the N-alkylation of 1H-benzotriazole. This method is well-documented for a variety of alkylating agents.[2][3] The reaction proceeds via the formation of the benzotriazolide anion, which then acts as a nucleophile.

A likely synthetic pathway would involve the reaction of 1H-benzotriazole with a suitable 1-ethoxyallyl halide, such as 1-chloro-1-ethoxyprop-2-ene, in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as N-alkylation can occur at either the N1 or N2 position of the triazole ring. Generally, N1-alkylation is favored under many conditions.[3]

Caption: Proposed synthetic route for this compound via N-alkylation.

Experimental Protocol: Synthesis

-

Preparation: To a solution of 1H-benzotriazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (1.1 eq), for instance, sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Anion Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the benzotriazolide anion.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent, 1-chloro-1-ethoxyprop-2-ene (1.05 eq), dropwise.

-

Reaction: Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired N1-isomer.[4]

Physical Properties: Predictions and Characterization

The physical properties of this compound are expected to be influenced by both the benzotriazole core and the ethoxyallyl substituent.

| Property | Predicted Value / Characteristic | Proposed Characterization Method |

| Molecular Formula | C₁₁H₁₃N₃O | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 203.24 g/mol | Mass Spectrometry (MS) |

| Appearance | Colorless to pale yellow oil or low-melting solid | Visual Inspection, Melting Point Apparatus |

| Melting Point | Lower than 1H-benzotriazole (98.5-100 °C) | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Higher than 1H-benzotriazole (350 °C) | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Sparingly soluble in water. | Solubility Tests |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, typically in the range of δ 7.0-8.0 ppm. The ethoxyallyl group will exhibit signals for the allylic proton, the vinyl protons, the methylene protons of the ethoxy group, and the methyl protons of the ethoxy group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the benzotriazole ring and the ethoxyallyl substituent. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the allyl group, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the ethoxyallyl group or parts of it.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to be dominated by the absorption of the benzotriazole chromophore, with absorption maxima likely in the UV-A and UV-B regions.[5]

Experimental Protocol: Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet/thin film (if solid) using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI, EI) to determine the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) using a UV-Vis spectrophotometer.

Chemical Properties: Stability and Reactivity

The chemical behavior of this compound will be a composite of the reactivity of the benzotriazole ring system and the ethoxyallyl side chain.

Stability

-

Thermal Stability: Benzotriazole derivatives are generally known for their good thermal stability.[5] this compound is expected to be reasonably stable at moderate temperatures.

-

Photostability: The benzotriazole moiety is known to be photostable and is used in UV absorbers.[5] This suggests that the compound will have good stability upon exposure to UV light.

-

pH Stability: The compound is expected to be stable in neutral and mildly acidic or basic conditions. Strong acidic or basic conditions might lead to hydrolysis of the ether linkage or reactions involving the triazole ring. 1H-benzotriazole itself is very stable toward acids and alkalies.[6]

Reactivity

-

Reactions of the Benzotriazole Ring: The benzene ring of the benzotriazole moiety can undergo electrophilic aromatic substitution, although the triazole ring is deactivating.

-

Reactions of the Ethoxyallyl Group: The double bond in the allyl group is susceptible to a variety of reactions, including:

-

Addition Reactions: Halogenation, hydrogenation, and hydroboration-oxidation are all possible reactions at the double bond.

-

Palladium-Catalyzed Reactions: N-allylbenzotriazoles are known to participate in palladium-catalyzed reactions, such as allylic amination.[7] This opens up avenues for further functionalization.

-

-

Role as a Synthetic Intermediate: The benzotriazole group can act as a good leaving group in nucleophilic substitution reactions, making this compound a potential precursor for the synthesis of other functionalized molecules.[1]

Caption: A representative experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its likely synthesis, predicted physicochemical properties, and the experimental methodologies required for its thorough characterization. By leveraging the well-established chemistry of the benzotriazole scaffold, researchers are well-equipped to synthesize and investigate this compound, paving the way for the discovery of new applications and advancing our understanding of this important class of heterocyclic compounds.

References

- The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Electronic Structure and Stability of Benzotriazoles. (2006).

- Somesh S, Prasad V, Madhuri K, et al.

- Benzotriazole: An overview on its vers

- 1H-Benzotriazole. (n.d.). PubChem.

- Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. (2022). ChemicalBook.

- Katritzky, A. R., et al. (2000). Palladium-Catalyzed Reaction of N-Allylbenzotriazoles with Amines: A Novel Method for the Preparation of Allylamines. The Journal of Organic Chemistry, 65(23), 8063-8065.

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applic

- N-Alkylation of Benzotriazole. (n.d.).

- Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (2021). PMC.

- Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548.

- Synthesis and utility of some N-substituted benzotriazoles. (n.d.). UFDC Image Array 2.

- The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia.

- Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles with α-hydroxyl diazo compounds. (2023).

- Benzotriazole in medicinal chemistry: An overview. (2011). Journal of Chemical and Pharmaceutical Research.

- Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. (2009).

- An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Deriv

- Properties and Synthetic Utility of N-Substituted Benzotriazoles. (1998). Chemical Reviews.

- B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (2021).

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Journal of Molecular Structure.

- 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (2013). Organic & Biomolecular Chemistry.

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic data (NMR, IR, MS) of 1-(1-Ethoxyallyl)-1H-benzotriazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1-Ethoxyallyl)-1H-benzotriazole

Introduction

This compound is a heterocyclic compound featuring a benzotriazole core substituted at the N1 position with a reactive 1-ethoxyallyl group. Benzotriazole derivatives are renowned for their utility as versatile synthetic intermediates, capable of participating in a wide range of chemical transformations to generate complex molecular architectures.[1][2] The N-vinyl and related functionalities, such as the one present in the title compound, are of particular interest in modern organic synthesis.[3][4] They serve as precursors for various functional groups and can be employed in cycloaddition, cross-coupling, and rearrangement reactions.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and extensive data from analogous structures to present a robust, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output. This predictive framework serves as a vital tool for the identification, verification, and structural elucidation of this compound in a research setting.

Molecular Structure and Analytical Considerations

The structure of this compound combines an aromatic benzotriazole system with a functionalized aliphatic chain. This combination dictates its unique spectroscopic properties. For the purpose of NMR analysis, the distinct proton and carbon environments are systematically labeled in the diagram below.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every proton and carbon atom within the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the acquired data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is common for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Set the spectral width to cover a range of -2 to 12 ppm. Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a singlet. Acquire data over a spectral width of 0 to 220 ppm for an adequate number of scans (typically 1024 or more) to overcome the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the benzotriazole protons, the ethoxy group, and the allyl moiety. The chemical shifts are influenced by the electronic environment, with electronegative atoms like nitrogen and oxygen causing a downfield shift (deshielding).[6][7]

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |

| H4 | ~8.05 | d | J ≈ 8.4 | 1H | Aromatic proton ortho to the triazole ring, typically the most deshielded.[8] |

| H7 | ~7.85 | d | J ≈ 8.4 | 1H | Aromatic proton ortho to the N1-substitution site. |

| H5 / H6 | ~7.40 - 7.55 | m | - | 2H | Overlapping multiplets for the remaining two aromatic protons.[9] |

| H1' | ~6.40 | d | J ≈ 6.0 | 1H | Methine proton attached to both the benzotriazole nitrogen and the ether oxygen, highly deshielded. |

| H2' | ~5.95 | ddt | J ≈ 17.2, 10.4, 6.0 | 1H | Internal vinylic proton coupled to H1', and cis/trans to H3' protons.[10][11] |

| H3' (trans) | ~5.30 | dt | J ≈ 17.2, 1.5 | 1H | Terminal vinylic proton trans to H2'. |

| H3' (cis) | ~5.20 | dt | J ≈ 10.4, 1.5 | 1H | Terminal vinylic proton cis to H2'. |

| -OCH₂- | ~3.60 | q | J ≈ 7.0 | 2H | Methylene protons of the ethoxy group, adjacent to an oxygen atom. |

| -CH₃ | ~1.25 | t | J ≈ 7.0 | 3H | Methyl protons of the ethoxy group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Label | Predicted δ (ppm) | Justification |

| C7a / C3a | ~145.8 / ~132.5 | Bridgehead carbons of the benzotriazole ring.[9] |

| C4 / C7 | ~128.0 / ~119.5 | Aromatic CH carbons. |

| C5 / C6 | ~124.5 / ~111.0 | Aromatic CH carbons. |

| C2' | ~134.0 | Internal vinylic carbon (=CH-). |

| C3' | ~118.0 | Terminal vinylic carbon (=CH₂). |

| C1' | ~88.0 | Methine carbon (-CH(N)(O)-), significantly deshielded by two heteroatoms. |

| -OCH₂- | ~65.0 | Methylene carbon of the ethoxy group. |

| -CH₃ | ~15.0 | Methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Method: The spectrum can be obtained using either the KBr (potassium bromide) pellet method for a solid sample or as a thin film on a salt plate (e.g., NaCl) for an oil.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Collection: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of air (or the KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound will display characteristic bands for its aromatic and aliphatic components.[9][12]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (Aromatic & Vinylic) | Medium |

| 2980 - 2850 | C-H stretch (Aliphatic) | Medium-Strong |

| ~1645 | C=C stretch (Vinylic) | Medium |

| 1610, 1590, 1495, 1455 | C=C stretch (Aromatic ring) | Medium-Strong |

| ~1240 | C-N stretch | Strong |

| ~1100 | C-O-C stretch (Ether) | Strong |

| ~990, ~920 | =C-H bend (Vinylic out-of-plane) | Strong |

| ~750 | C-H bend (Ortho-disubstituted benzene) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern upon ionization, aiding in the confirmation of its molecular weight and structural features.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common high-energy technique that provides detailed fragmentation patterns, which are highly reproducible and useful for library matching.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a direct insertion probe can be used.

-

Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₁₁H₁₃N₃O, giving a molecular weight of 203.24 g/mol .

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 203 .

-

Nitrogen Rule: The molecular weight is odd, which is consistent with the Nitrogen Rule stating that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass.[13][14]

Key Fragmentation Pathways: The fragmentation of N-substituted benzotriazoles is often characterized by the loss of a stable dinitrogen molecule (N₂).[15] The side chain also provides several predictable cleavage points.

Caption: Predicted EI-MS fragmentation of this compound.

-

Loss of Dinitrogen (m/z 175): A characteristic fragmentation of the benzotriazole ring system is the expulsion of a neutral N₂ molecule, leading to a radical cation at m/z 175. This is often a prominent peak.[15]

-

Loss of Ethoxy Radical (m/z 158): Cleavage of the C-O bond in the side chain can result in the loss of an ethoxy radical (•OCH₂CH₃), yielding a stable cation at m/z 158.

-

Loss of the Side Chain (m/z 118): Cleavage of the N-C bond connecting the side chain to the benzotriazole ring can generate the 1H-benzotriazolyl cation at m/z 118.

-

Further Fragmentation (m/z 90): The fragment at m/z 118 can subsequently lose another N₂ molecule to produce the benzyne radical cation at m/z 90.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By synthesizing data from structurally related compounds and applying fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The tabulated chemical shifts, absorption frequencies, and fragmentation patterns offer a robust reference for any researcher engaged in the synthesis, isolation, or characterization of this versatile chemical intermediate. These predictive insights are crucial for confirming the identity and purity of the target compound and for elucidating its structure with a high degree of confidence.

References

-

A Review on: Synthesis of Benzotriazole. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved from [Link]

-

Infrared spectrum of the benzotriazole powder. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Benzotriazole. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

1H-Benzotriazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

1H-Benzotriazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

1H-Benzotriazole. (n.d.). NIST WebBook, Coblentz Society, Inc. Retrieved from [Link]

-

The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. Retrieved from [Link]

-

Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. (2001). Chemical Reviews. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Michigan State University. Retrieved from [Link]

-

Modular Synthesis of N-Vinyl Benzotriazoles. (2013). PMC, National Institutes of Health. Retrieved from [Link]

-

Vinyl benzotriazole to indole: an iodine-mediated denitrogenative transannulation approach for the synthesis of indoles. (2018). Chemical Communications. Retrieved from [Link]

-

Proton NMR of Allyl Ether Groups. (2013). YouTube. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modular Synthesis of N-Vinyl Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinyl benzotriazole to indole: an iodine-mediated denitrogenative transannulation approach for the synthesis of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Allyl ether(557-40-4) 1H NMR spectrum [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. jocpr.com [jocpr.com]

- 13. whitman.edu [whitman.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. 1H-Benzotriazole [webbook.nist.gov]

Stability and Storage of 1-(1-Ethoxyallyl)-1H-benzotriazole: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the stability and storage considerations for 1-(1-Ethoxyallyl)-1H-benzotriazole, a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its chemical behavior to ensure experimental integrity and safety.

Introduction to this compound

This compound belongs to the class of N-substituted benzotriazoles, which are widely recognized as valuable synthetic intermediates. The unique structural feature of this molecule is the ethoxyallyl group attached to the N1 position of the benzotriazole ring. This functionality imparts specific reactivity to the molecule, making it a useful tool in various chemical transformations. However, the presence of the enol ether and the N-allyl functionalities also introduces potential stability concerns that must be carefully managed.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, and to a lesser extent, by thermal and photolytic degradation. Understanding these degradation pathways is critical for accurate experimental design and for establishing appropriate storage and handling procedures.

Hydrolytic Instability: The Achilles' Heel of the Enol Ether

The most significant factor affecting the stability of this compound is the presence of the enol ether moiety. Enol ethers are known to be relatively unstable and are readily hydrolyzed to the corresponding carbonyl compound and alcohol, particularly under acidic conditions.[1][2][3]

The proposed mechanism for the acid-catalyzed hydrolysis involves protonation of the β-carbon of the double bond, leading to the formation of a resonance-stabilized oxonium ion. Subsequent attack by water and loss of ethanol yields propanal and regenerates the benzotriazole.

Figure 1. Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

This hydrolytic pathway has significant implications for the storage and handling of the compound. Exposure to moisture, especially in the presence of acidic impurities, can lead to rapid degradation. Therefore, maintaining anhydrous and neutral conditions is paramount.

Thermal and Photolytic Decomposition

Photochemical degradation is another potential concern. Benzotriazole can be degraded by UV irradiation, and this degradation is pH-dependent.[5] The aromatic benzotriazole core can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products.

Potential for N-C Bond Cleavage

The N-C bond connecting the allyl group to the benzotriazole ring could also be susceptible to cleavage under certain conditions. While the allyl group itself is relatively stable due to resonance, strong nucleophiles or specific catalytic conditions could potentially lead to the cleavage of this bond.[4][6][7][8]

Recommended Storage and Handling

Based on the chemical stability profile, the following storage and handling guidelines are recommended to maintain the integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To minimize thermal decomposition and slow down potential hydrolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation. |

| Light | Protect from light. Store in an amber vial or a dark place. | To prevent photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | To prevent hydrolysis of the enol ether moiety, which is the primary degradation pathway.[1][2] |

| pH | Avoid contact with acids and strong bases. | Acidic conditions catalyze the hydrolysis of the enol ether.[3] Strong bases could potentially promote other decomposition pathways. |

| Incompatible Materials | Store away from strong oxidizing agents. | Benzotriazole derivatives can react with strong oxidizing agents. |

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, it is advisable to perform periodic stability assessments of this compound, especially for long-term storage or when using older batches.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of this compound and quantifying its degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for separation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.[9][10]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated storage conditions.

Figure 2. A typical workflow for conducting forced degradation studies on this compound.

Protocol for Acidic Hydrolysis Stress Testing:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M hydrochloric acid.

-

Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw an aliquot of the reaction mixture, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the sample by HPLC to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

Similar protocols can be adapted for basic hydrolysis (using 0.1 M NaOH), oxidative stress (using 3% H₂O₂), thermal stress (heating the solid or a solution), and photolytic stress (exposing the sample to UV and/or visible light).

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its effective use in research and development. The primary degradation pathway is the acid-catalyzed hydrolysis of the enol ether functionality. By adhering to the recommended storage and handling guidelines, which include maintaining a cool, dry, and inert environment, the integrity of this valuable synthetic intermediate can be preserved. Regular analytical testing and a thorough understanding of its potential degradation pathways are essential for any scientist working with this compound.

References

-

Hem, L. J., Hartnik, T., Roseth, R., & Breedveld, G. D. (2003). Photochemical degradation of benzotriazole. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 38(3), 471–481. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Chemistry Stack Exchange. (2017). Mechanism for hydrolysis of enol ether to aldehyde. [Link]

-

Wikipedia. (n.d.). Silyl enol ether. [Link]

-

Kirby, A. J., & Percy, N. M. (1989). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2, (6), 907-911. [Link]

-

Wikipedia. (n.d.). Allyl group. [Link]

-

Wu, X., Chou, N., Lupher, D., & Davis, L. C. (1998). Benzotriazoles: Toxicity and degradation. Proceedings of the Annual Conference on Hazardous Waste Research, 374-383. [Link]

-

Chemistry LibreTexts. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited. [Link]

-

Organic Chemistry | OpenStax. (2023). 10.4 Stability of the Allyl Radical: Resonance Revisited. [Link]

-

ResearchGate. (n.d.). Chemical structures of benzotriazole derivatives observed in biodegradation studies. [Link]

-

Organic Chemistry Class Notes. (n.d.). Stability of the Allyl Radical: Resonance Revisited. [Link]

-

PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-N/S/C-substituted benzothiazoles via intramolecular cyclative cleavage of benzotriazole ring. [Link]

-

Royal Society of Chemistry. (n.d.). Selective N–N or N–S bond cleavage of 1-trifluoromethyl benzotriazoles enables divergent synthesis of 1,2,4-benzotriazines and benzotriazoles. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]

-

ResearchGate. (n.d.). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]

-

ResearchGate. (n.d.). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. [Link]

-

PubMed. (2003). Photochemical degradation of benzotriazole. [Link]

-

ijariie. (n.d.). A Review on: Synthesis of Benzotriazole. [Link]

-

Beilstein Journals. (n.d.). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]

-

ResearchGate. (n.d.). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... [Link]

-

SpectraBase. (n.d.). 1-ethyl-1H-benzotriazole. [Link]

-

Royal Society of Chemistry. (n.d.). Primary amine C–N bond cleavage for the synthesis of multi-substituted pyridine and pyrrole derivatives. [Link]

-

National Institutes of Health. (n.d.). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. [Link]

-

Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]

Sources

- 1. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. 10.4 Stability of the Allyl Radical: Resonance Revisited - Organic Chemistry | OpenStax [openstax.org]

- 5. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allyl group - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. Selective N–N or N–S bond cleavage of 1-trifluoromethyl benzotriazoles enables divergent synthesis of 1,2,4-benzotriazines and benzotriazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Synthetic Versatility of 1-(1-Ethoxyallyl)-1H-benzotriazole: A Technical Guide to its Reactivity with Electrophiles

Foreword: The Benzotriazole Advantage in Modern Synthesis

In the landscape of synthetic organic chemistry, the pursuit of reagents that offer a blend of stability, reactivity, and versatility is perpetual. Among the myriad of synthetic auxiliaries, 1H-benzotriazole and its derivatives have carved a significant niche, largely pioneered by the extensive work of the late Professor Alan R. Katritzky. The power of benzotriazole lies in its unique electronic properties: it is an excellent leaving group, can stabilize both adjacent carbanions and carbocations, and can be readily introduced and removed under mild conditions. This guide delves into the reactivity of a particularly useful, yet specialized, member of this family: 1-(1-ethoxyallyl)-1H-benzotriazole. This reagent serves as a potent three-carbon building block, functioning as a homoenolate equivalent for the synthesis of a diverse array of carbonyl compounds and their derivatives. We will explore its synthesis, reactivity profile with a range of electrophiles, and provide detailed experimental protocols, offering researchers a comprehensive understanding of its synthetic potential.

Synthesis and Mechanistic Underpinnings of this compound

The strategic advantage of employing this compound stems from its carefully designed structure, which pre-installs the desired functionality for subsequent transformations.

Rationale for Reagent Design

The core of this reagent's utility is the benzotriazole moiety. Its ability to stabilize an adjacent negative charge through resonance and inductive effects is paramount. The ethoxy group serves a dual purpose: it further stabilizes the key lithiated intermediate and, upon hydrolysis, reveals a carbonyl group. The allylic double bond provides a handle for further functionalization and dictates the regioselectivity of the subsequent reactions.

Synthesis of this compound

The preparation of this compound is typically achieved through the condensation of 1H-benzotriazole with acrolein diethyl acetal under acidic catalysis. This straightforward procedure leverages the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of 1H-benzotriazole (1 equiv.) and acrolein diethyl acetal (1.2 equiv.) in toluene is prepared.

-

Step 2: Catalysis. A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv.) is added to the solution.

-

Step 3: Reaction. The mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up. Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Step 5: Purification. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a colorless oil.

Generation and Reactivity of the Benzotriazole-Stabilized Allylic Anion

The cornerstone of the reactivity of this compound is the generation of a stabilized allylic anion via deprotonation. This anion then serves as the key nucleophile in reactions with a wide array of electrophiles.

Deprotonation to Form the Lithiated Intermediate

Treatment of this compound with a strong base, typically n-butyllithium (n-BuLi), in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C) leads to the clean and efficient formation of the corresponding lithiated species. The benzotriazole ring plays a crucial role in acidifying the α-proton, facilitating its abstraction.

Caption: Deprotonation of this compound.

Reaction with Electrophiles: A Gateway to Diverse Functionality

The lithiated intermediate of this compound exhibits remarkable reactivity towards a variety of electrophiles. The subsequent in situ reaction with these electrophiles, followed by a mild acidic workup, leads to the formation of a diverse range of carbonyl compounds. The benzotriazole group acts as an excellent leaving group during the hydrolytic workup.

Caption: General reaction pathway with electrophiles.

Scope of Electrophiles and Synthetic Applications

The true synthetic power of this compound is demonstrated by its reactivity with a broad spectrum of electrophilic partners.

Alkylation with Alkyl Halides

The reaction of the lithiated intermediate with primary and secondary alkyl halides proceeds smoothly to afford, after hydrolysis, γ,δ-unsaturated ketones. This provides a direct route to elongate a carbon chain and introduce a carbonyl functionality.

| Electrophile (R-X) | Product (after hydrolysis) | Typical Yield (%) |

| Iodomethane | Pent-1-en-3-one | 85 |

| Iodoethane | Hex-1-en-3-one | 82 |

| 1-Bromobutane | Oct-1-en-3-one | 78 |

| Benzyl Bromide | 1-Phenylbut-3-en-2-one | 80 |

Reactions with Aldehydes and Ketones

Carbonyl compounds are excellent electrophiles for the lithiated benzotriazole derivative. The reaction with aldehydes and ketones, followed by hydrolysis, furnishes γ,δ-unsaturated β-hydroxy ketones. These products are valuable building blocks, containing multiple functional groups for further synthetic manipulations.

Experimental Protocol: Reaction with an Aldehyde (e.g., Benzaldehyde)

-

Step 1: Anion Formation. A solution of this compound (1 equiv.) in dry THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 equiv.) is added dropwise, and the solution is stirred for 30 minutes.

-

Step 2: Electrophilic Quench. A solution of benzaldehyde (1.2 equiv.) in dry THF is added dropwise to the cooled solution of the anion. The reaction mixture is stirred at -78 °C for 2 hours.

-

Step 3: Work-up and Hydrolysis. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel to yield the corresponding γ,δ-unsaturated β-hydroxy ketone.

| Carbonyl Electrophile | Product (after hydrolysis) | Typical Yield (%) |

| Benzaldehyde | 4-Hydroxy-4-phenylbut-1-en-3-one | 90 |

| Cyclohexanone | 1-(1-Hydroxycyclohexyl)prop-2-en-1-one | 85 |

| Acetone | 4-Hydroxy-4-methylpent-1-en-3-one | 88 |

Michael Addition to α,β-Unsaturated Ketones

The lithiated species can also act as a Michael donor, undergoing conjugate addition to α,β-unsaturated ketones. This reaction, after hydrolysis, leads to the formation of 1,5-dicarbonyl compounds, which are important precursors for the synthesis of cyclic compounds.

Caption: Michael addition reaction pathway.

Conclusion and Future Outlook

This compound has proven to be a robust and versatile reagent in organic synthesis. Its ability to function as a masked homoenolate synthon, coupled with the predictable and high-yielding reactions with a wide range of electrophiles, makes it an invaluable tool for the construction of complex molecular architectures. The mild conditions required for the removal of the benzotriazole auxiliary further enhance its appeal. Future research in this area could explore the development of chiral versions of this reagent to enable asymmetric syntheses, further expanding its utility in the synthesis of enantiomerically pure pharmaceuticals and natural products. The principles outlined in this guide, grounded in the foundational work of Katritzky, continue to provide a solid framework for innovation in synthetic methodology.

References

-

Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991). Benzotriazole: a novel synthetic auxiliary. Tetrahedron, 47(16-17), 2683-2732. [Link]

-

Katritzky, A. R., Feng, D., & Lang, H. (1997). Benzotriazole- and 1,2,4-Triazole-Stabilized Allylic Anions: Applications in Syntheses of Functionalized α,β-Unsaturated Ketones, γ-Lactones, γ-Lactams, and β-Substituted Esters. The Journal of Organic Chemistry, 62(3), 706–714. [Link]

-

Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1, 2, 3, 4-tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070. [Link]

-

Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical reviews, 110(3), 1564-1610. [Link]

-

Katritzky, A. R., Toader, D., & Xie, L. (1997). A versatile new synthesis of α, β-unsaturated ketones and aldehydes. Journal of Organic Chemistry, 62(20), 6948-6951. [Link]

The Benzotriazole Revolution: A Technical Guide to the Discovery and Evolution of Modern Amide Bond Coupling Reagents

Foreword: The Primacy of the Amide Bond

In the landscape of organic chemistry and drug development, few chemical linkages are as fundamental or as ubiquitous as the amide bond. It is the cornerstone of peptides and proteins, the very fabric of life, and a critical structural motif in a vast portfolio of pharmaceuticals, from blockbuster statins to complex macrocyclic antibiotics. The deceptively simple union of a carboxylic acid and an amine, however, presents a significant synthetic challenge. Direct condensation is thermodynamically unfavorable under mild conditions, necessitating the "activation" of the carboxylic acid. This guide provides a deep, technical dive into the history and science of one of the most important families of activating agents ever developed: the benzotriazole-based reagents. We will explore the causal drivers behind their invention, the mechanistic elegance of their function, and their enduring legacy in modern chemical science.

The Precursor Era: The Challenge of Racemization with Carbodiimides

The mid-20th century saw the introduction of dicyclohexylcarbodiimide (DCC), a reagent that revolutionized peptide synthesis.[1] For the first time, chemists had a relatively straightforward method for activating carboxylic acids. The mechanism involves the formation of a highly reactive O-acylisourea intermediate. While effective, this intermediate is a double-edged sword. Its high reactivity makes it susceptible to intramolecular cyclization with the preceding amide backbone, forming a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and readily abstracted, leading to racemization—the loss of stereochemical integrity at a critical chiral center. For peptide chemists and drug developers, this was a catastrophic side reaction, yielding diastereomeric mixtures that were difficult to separate and possessed compromised biological activity.

Figure 1: Racemization pathway in DCC-mediated couplings. The highly reactive O-acylisourea intermediate can form an oxazolone, leading to loss of stereochemistry.

The Breakthrough: 1-Hydroxybenzotriazole (HOBt) as a Critical Additive

The field grappled with the racemization problem until 1970, when Wolfgang König and Rolf Geiger introduced a deceptively simple yet brilliant solution: 1-hydroxybenzotriazole (HOBt).[2][3] They discovered that adding HOBt to a DCC-mediated coupling reaction dramatically suppressed racemization and improved yields.[4][5]

Causality and Mechanism: HOBt acts as an "active ester trap." It rapidly intercepts the highly reactive O-acylisourea intermediate before it can cyclize to the problematic oxazolone. This reaction forms a benzotriazolyl active ester (OBt-ester). This new intermediate is sufficiently reactive to couple efficiently with the desired amine but is significantly more stable than the O-acylisourea, greatly reducing the rate of oxazolone formation and thus preserving stereochemical integrity.[6] The introduction of HOBt was a pivotal moment, transforming peptide synthesis from an often-unreliable art into a more robust and predictable science.

Figure 2: HOBt intercepts the reactive intermediate to form a more stable OBt-ester, effectively suppressing the racemization pathway.

The "Standalone" Reagents: Uronium/Aminium Salts

While the DCC/HOBt cocktail was effective, it still produced dicyclohexylurea (DCU), a notoriously insoluble byproduct that complicated purification. This spurred the development of standalone reagents that incorporated the activating properties of HOBt into a single, water-soluble structure.

First Generation: HBTU and HOBt-Based Reagents

Introduced in 1978, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) was among the first of these new reagents.[7] These "onium" salts function by reacting directly with the carboxylate of the amino acid to form the OBt-active ester, eliminating the need for a carbodiimide co-reagent and producing a water-soluble tetramethylurea byproduct.[1]

It is a crucial historical and chemical point that while named "uronium" salts, X-ray crystallographic and NMR studies later revealed that HBTU and its successors exist in the solid state and in solution as the more stable N-guanidinium isomer, not the O-uronium isomer.[7][8] However, the O-form is believed to be the transiently formed, more reactive species in the activation pathway.

Second Generation: The HOAt and HATU Leap Forward

In 1993, a landmark paper by Louis A. Carpino introduced 1-hydroxy-7-azabenzotriazole (HOAt) and its corresponding aminium salt, HATU.[9][10] This represented the next great leap in coupling efficiency.

Causality and Mechanism: The superiority of HOAt and HATU stems from two key electronic features imparted by the nitrogen atom at the 7-position of the ring system:

-

Inductive Effect: The pyridine nitrogen is electron-withdrawing, which increases the acidity of the hydroxyl group. This makes the resulting OAt-ester a better leaving group, accelerating the subsequent aminolysis step.[11]

-

Neighboring Group Participation: The pyridine nitrogen can act as a general base catalyst, participating in the reaction by forming a hydrogen-bonded 7-membered cyclic transition state with the incoming amine. This anchimeric assistance significantly lowers the activation energy of the coupling reaction, resulting in faster rates and higher efficiency, especially for sterically hindered amino acids.[11]

HATU quickly became the "gold standard" for difficult couplings, enabling the synthesis of peptides that were previously inaccessible.[12]

Figure 3: The HATU mechanism, highlighting the formation of the highly reactive OAt-ester and the anchimerically-assisted transition state.

Comparative Analysis of Core Benzotriazole Reagents

The choice of coupling reagent is a critical experimental parameter dictated by the difficulty of the coupling, the cost, and the required purity of the final product.

| Reagent/Additive | Structure Type | Relative Reactivity | Racemization Suppression | Key Application Notes |

| HOBt | Additive | Low (with DCC) | Good | The original standard. Used with a carbodiimide (DCC, EDC). Cost-effective for large-scale synthesis. Byproduct removal can be an issue (DCU).[1] |

| HBTU | Aminium Salt | High | Very Good | Standalone reagent. Good for routine and automated solid-phase peptide synthesis (SPPS). Water-soluble byproducts simplify purification.[12][13] |

| HATU | Aza-Aminium Salt | Very High | Excellent | Gold standard for difficult couplings (hindered amino acids, fragment condensation). Faster reaction rates than HBTU due to neighboring group effect.[11][12] |

| HCTU | Chloro-Aminium Salt | Very High | Excellent | Based on 6-Chloro-HOBt. Reactivity is comparable to HATU, often at a lower cost, making it a popular alternative.[14] |

Field-Proven Methodology: Standard HATU Coupling Protocol

This protocol represents a self-validating system for achieving high-efficiency amide bond formation in a research or development setting. Precision in stoichiometry and anhydrous conditions are critical for reproducibility.

Workflow Diagram

Figure 4: A generalized experimental workflow for a solution-phase HATU-mediated amide coupling reaction.

Step-by-Step Protocol (Solution Phase)

-

Reagent Preparation:

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

In a separate vial, weigh HATU (1.0-1.2 eq). Note: For difficult couplings, slightly more reagent may be beneficial.

-

-

Activation:

-

Add the solid HATU to the carboxylic acid solution.

-

Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Stir the mixture at room temperature for 1-5 minutes. A slight color change may be observed as the OAt-active ester forms.[15]

-

-

Coupling:

-

Add the amine component (1.0-1.1 eq), either neat or as a solution in anhydrous DMF, to the activated mixture.

-

Allow the reaction to stir at room temperature.

-

-

Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Typical reaction times range from 15 minutes to a few hours.[15]

-

-

Workup:

-

Once complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak aqueous acid (e.g., 5% citric acid or 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate to remove unreacted HOAt, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography or recrystallization as required.

-

Conclusion: An Enduring Legacy

The discovery and systematic evolution of benzotriazole-based reagents mark a triumph of mechanistic understanding and rational design in organic chemistry. From the crucial insight of König and Geiger with HOBt to the elegant design of Carpino's HOAt and HATU, these reagents solved the critical problem of racemization while dramatically improving the efficiency and scope of amide bond synthesis.[4][9] They empowered chemists to build increasingly complex molecules, accelerating drug discovery and enabling the routine production of synthetic peptides. While newer reagents continue to be developed, the foundational principles established during the benzotriazole revolution continue to inform and inspire the next generation of synthetic tools.

References

-

The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. (n.d.). Hopax. Retrieved from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. (2025, October 30). Inhibitor Research Hub. Retrieved from [Link]

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

-

DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 1). YouTube. Retrieved from [Link]

-

Choosing the Right Peptide Coupling Reagent: HBTU vs. Others. (2025, December 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

- Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (1994). Structural studies of reagents for peptide bond formation: Crystal and molecular structures of HBTU and HATU. Letters in Peptide Science, 1(1), 57-67.

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Journal of the Saudi Chemical Society, 15(2), 91-103.

-

König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid und 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazin. Chemische Berichte, 103(7), 2034-2040. Retrieved from [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Retrieved from [Link]

-

König, W., & Geiger, R. (1970). Racemisierung bei Peptidsynthesen. Chemische Berichte, 103(7), 2024-2033. Retrieved from [Link]

-

HBTU. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Carpino, L.A. (1993) 1-Hydroxy-7-Azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115, 4397-4398. Scientific Research Publishing. Retrieved from [Link]

Sources

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. [A new method for the synthesis of peptides: activation of the carboxy group with dicyclohexylcarbodiimide and 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Racemization in peptide syntheses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. HBTU - Wikipedia [en.wikipedia.org]

- 8. users.uniwa.gr [users.uniwa.gr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carpino, L.A. (1993) 1-Hydroxy-7-Azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115, 4397-4398. - References - Scientific Research Publishing [scirp.org]

- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. peptidebridge.com [peptidebridge.com]

The Alchemist's Auxiliary: A Technical Guide to Benzotriazole in Organic Synthesis

For the Modern Researcher, Scientist, and Drug Development Professional

In the intricate world of organic synthesis, where the precise construction of molecular architecture is paramount, the choice of synthetic tools can dictate the success or failure of a complex multi-step sequence. Among the vast arsenal of reagents and auxiliaries available to the modern chemist, 1H-Benzotriazole (BtH) has emerged as a remarkably versatile and powerful ally. This guide, designed for the discerning researcher, delves into the core principles and practical applications of benzotriazole chemistry, illuminating its role as a multifaceted synthetic auxiliary that streamlines complex transformations and unlocks novel synthetic pathways.

First reported as a synthetic auxiliary in 1980, benzotriazole's utility stems from a unique combination of properties: it is an inexpensive, stable, and odorless solid that can be readily introduced into a molecule and, crucially, function as an excellent leaving group.[1] Its amphoteric nature, being both a weak acid and a weak base, along with its ability to act as both an electron-donating and electron-withdrawing group, underpins its diverse reactivity.[1]

This guide will navigate the rich landscape of benzotriazole chemistry, moving from the fundamental principles of its reactivity to its sophisticated applications in the synthesis of complex organic molecules, including peptides and heterocycles. We will explore the causality behind experimental choices, providing not just the "how" but the critical "why" that empowers chemists to harness the full potential of this exceptional auxiliary.

The Foundation: Activating Carboxylic Acids with Benzotriazole

One of the most powerful applications of benzotriazole lies in its ability to activate carboxylic acids, transforming them into highly reactive acylating agents known as N-acylbenzotriazoles. These stable, often crystalline, intermediates serve as superior alternatives to traditional acid chlorides, offering milder reaction conditions and broader functional group tolerance.

The activation of a carboxylic acid with benzotriazole is typically achieved through one of several reliable methods. A common and efficient approach involves the use of thionyl chloride (SOCl₂) in an inert solvent.

Mechanism of Activation: The Role of Thionyl Chloride

The reaction proceeds through the initial formation of a highly reactive intermediate, 1-(chlorosulfinyl)benzotriazole, from the reaction of benzotriazole with thionyl chloride. This intermediate then reacts with the carboxylic acid to form the N-acylbenzotriazole, releasing sulfur dioxide and hydrochloric acid as byproducts.

Caption: Activation of a carboxylic acid with benzotriazole and thionyl chloride.

Experimental Protocol: Synthesis of N-Acylbenzotriazoles using Thionyl Chloride

This protocol provides a general procedure for the synthesis of N-acylbenzotriazoles from carboxylic acids.

Materials:

-

Carboxylic acid (1.0 equiv)

-

1H-Benzotriazole (1.1 equiv)

-

Thionyl chloride (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (2.0 equiv, optional, for carboxylic acid salts)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous THF.

-

If starting from a carboxylic acid salt, add triethylamine to the solution.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Add 1H-Benzotriazole to the reaction mixture and continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can often be used directly in the next step. Alternatively, the solvent can be removed under reduced pressure, and the crude N-acylbenzotriazole can be purified by recrystallization or column chromatography.

The Power of Acylation: Forging C-N and C-O Bonds

N-Acylbenzotriazoles are superb acylating agents for a wide array of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed under mild, neutral conditions and afford high yields of the corresponding amides, esters, and thioesters.

Amide Bond Formation: A Cornerstone of Peptide Synthesis

The benzotriazole methodology has found extensive application in peptide synthesis, where the formation of amide bonds with minimal racemization is of utmost importance. N-(α-Aminoacyl)benzotriazoles, prepared from protected amino acids, readily couple with free amino acids or peptide fragments to construct the peptide backbone.[1]

Caption: General scheme for benzotriazole-mediated peptide bond formation.

A significant advantage of this method is the ability to perform couplings in aqueous media, which is particularly beneficial for the synthesis of complex or poorly soluble peptides.[1]

Experimental Protocol: Dipeptide Synthesis in Aqueous Acetonitrile

This protocol details the coupling of an N-protected aminoacylbenzotriazole with an unprotected amino acid to form a dipeptide.

Materials:

-

N-Protected α-aminoacylbenzotriazole (1.0 equiv)

-

Unprotected amino acid (1.1 equiv)

-

Acetonitrile

-

Water

Procedure:

-

Dissolve the N-protected α-aminoacylbenzotriazole in acetonitrile.

-

In a separate flask, dissolve the unprotected amino acid in water.

-

Cool both solutions to 0 °C.

-

Slowly add the aqueous solution of the amino acid to the stirred acetonitrile solution of the activated amino acid.

-

Maintain the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

The resulting aqueous solution is then acidified (e.g., with 1M HCl) to precipitate the protected dipeptide.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

| N-Protected Aminoacyl-Bt | Amino Acid | Product | Yield (%) | Reference |

| Z-Gly-Bt | L-Ala | Z-Gly-L-Ala | 95 | [1] |

| Z-Phe-Bt | L-Leu | Z-Phe-L-Leu | 92 | [1] |

| Boc-Val-Bt | L-Pro | Boc-Val-L-Pro | 88 | [1] |

Table 1: Representative yields for benzotriazole-mediated dipeptide synthesis.

Beyond Acylation: Benzotriazole as a Leaving Group in C-C Bond Formation

The utility of benzotriazole extends beyond its role as an activating group for acylation. The benzotriazolyl group can also serve as an excellent leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is particularly valuable in the synthesis of substituted heterocycles.

Synthesis of Substituted Pyrroles: A Case Study